molecular formula C20H22N2O7 B11953957 N-[(Benzyloxy)carbonyl]seryltyrosine CAS No. 52885-18-4

N-[(Benzyloxy)carbonyl]seryltyrosine

Cat. No.: B11953957
CAS No.: 52885-18-4
M. Wt: 402.4 g/mol
InChI Key: GXKYITDLDSANPE-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]seryltyrosine is a synthetic compound that belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect amino groups from undesired reactions during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]seryltyrosine typically involves the protection of the amino group of serine with a benzyloxycarbonyl group, followed by coupling with tyrosine. The benzyloxycarbonyl group can be introduced by reacting serine with benzyl chloroformate in the presence of a mild base at room temperature . The coupling reaction with tyrosine is usually carried out using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]seryltyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(Benzyloxy)carbonyl]seryltyrosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]seryltyrosine involves its role as a protected dipeptide. The benzyloxycarbonyl group protects the amino group of serine, preventing unwanted reactions during peptide synthesis. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains. The molecular targets and pathways involved depend on the specific bioactive peptides derived from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Benzyloxy)carbonyl]seryltyrosine is unique due to the presence of both serine and tyrosine residues, which provide distinct functional groups for further chemical modifications. The combination of these amino acids allows for versatile applications in peptide synthesis and biochemical research .

Properties

CAS No.

52885-18-4

Molecular Formula

C20H22N2O7

Molecular Weight

402.4 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid

InChI

InChI=1S/C20H22N2O7/c23-11-17(22-20(28)29-12-14-4-2-1-3-5-14)18(25)21-16(19(26)27)10-13-6-8-15(24)9-7-13/h1-9,16-17,23-24H,10-12H2,(H,21,25)(H,22,28)(H,26,27)

InChI Key

GXKYITDLDSANPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

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